molecular formula C18H16N4O3S2 B14986041 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14986041
M. Wt: 400.5 g/mol
InChI Key: QFCKSRPUJDXTCU-UHFFFAOYSA-N
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Description

N-[4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline ring.

    Sulfonylation: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Thiadiazole Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a thiosemicarbazide derivative under oxidative conditions to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology and Medicine:

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study the function of specific proteins or pathways.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiadiazole groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-[4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: can be compared with other sulfonyl and thiadiazole-containing compounds, such as:

Uniqueness:

  • The combination of the tetrahydroquinoline, sulfonyl, and thiadiazole moieties in a single molecule is unique, providing a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C18H16N4O3S2/c23-18(16-12-26-21-20-16)19-14-7-9-15(10-8-14)27(24,25)22-11-3-5-13-4-1-2-6-17(13)22/h1-2,4,6-10,12H,3,5,11H2,(H,19,23)

InChI Key

QFCKSRPUJDXTCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CSN=N4

Origin of Product

United States

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